molecular formula C10H16O3 B171295 Methyl 4-acetylcyclohexanecarboxylate CAS No. 120077-76-1

Methyl 4-acetylcyclohexanecarboxylate

Cat. No. B171295
Key on ui cas rn: 120077-76-1
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Patent
US05466710

Procedure details

Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate (23.3 g) was added to a solution of concentrated hydrochloric acid (253 ml) in ethanol (126 ml). After refluxing for 10 hours the reaction mixture was poured into water and then extracted with dichloromethane. The organic phase was then washed with saturate sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulphate the solvent was removed under reduced pressure to give methyl 4-acetylcyclohexanecarboxylate as a colourless oil. This was purified by distillation (b.pt 138°-145° C. at 14 mmHg).
Name
Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1(C(OC)=O)[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].Cl.O>C(O)C>[C:1]([CH:4]1[CH2:9][CH2:8][CH:7]([C:10]([O:12][CH3:13])=[O:11])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate
Quantity
23.3 g
Type
reactant
Smiles
C(C)(=O)C1(CCC(CC1)C(=O)OC)C(=O)OC
Name
Quantity
253 mL
Type
reactant
Smiles
Cl
Name
Quantity
126 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 10 hours the reaction mixture
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase was then washed with saturate sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulphate the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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